Bis(trimethylsiloxy)dichlorosilane

Catalog No.
S1897352
CAS No.
2750-44-9
M.F
C6H18Cl2O2Si3
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethylsiloxy)dichlorosilane

Bis(trimethylsiloxy)dichlorosilane (CAS 2750-44-9) addresses uncontrolled gelation in silicone synthesis. • Moderated hydrolysis due to bulky TMSO groups extends pot life for uniform sol-gel networks. • High ceramic yield in PIP minimizes shrinkage for dense SiOC ceramics (CMCs, thermal protection). • Derived polysiloxanes exhibit enhanced thermal stability for high-temp sealants & dielectrics. Stocked for global shipping.

CAS Number

2750-44-9

Product Name

Bis(trimethylsiloxy)dichlorosilane

IUPAC Name

dichloro-bis(trimethylsilyloxy)silane

Molecular Formula

C6H18Cl2O2Si3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3

InChI Key

YQPFMTIZDAWFAC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl

The exact mass of the compound Bis(trimethylsiloxy)dichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Bis(trimethylsiloxy)dichlorosilane, Dichlorobis(trimethylsiloxy)silane, Bis(trimethylsilyloxy)dichlorosilane, Dichloroditrimethylsiloxysilane, dichlorobis(trimethylsiloxy)silane

Purity

≥95%

Package Size

5 g, 10 g, 25 g

Bis(trimethylsiloxy)dichlorosilane is a difunctional organosilicon monomer used in the synthesis of specialized polysiloxanes and as a precursor to silicon oxycarbide (SiOC) ceramics. Its core structure features a central silicon atom bonded to two reactive chlorine atoms, which enable polymerization, and two bulky trimethylsiloxy [-OSi(CH3)3] side groups. These side groups sterically hinder the reactive center and are fundamental to the compound's unique properties, differentiating it from commodity dichlorosilanes like dichlorodimethylsilane and enabling the production of materials with enhanced thermal stability and controlled processability.

Research Fit

Workflow Sterically-hindered silane for selective diol protection studies
Purity context High-purity specification supports reproducible synthesis outcomes
Handling Hydrolytic sensitivity 8: requires anhydrous handling and storage

Direct substitution of Bis(trimethylsiloxy)dichlorosilane with common analogs like dichlorodimethylsilane (DCDMS) or dichlorodiphenylsilane is impractical for targeted applications. Replacing it with DCDMS would result in standard polydimethylsiloxane (PDMS), forfeiting the significant improvements in thermal stability and ceramic yield imparted by the trimethylsiloxy groups. The bulky nature of these side groups also moderates the monomer's hydrolysis rate, a critical processing parameter that is lost with more reactive, less-hindered substitutes like DCDMS, which can lead to uncontrolled and rapid gelation. Therefore, specifying this exact compound is essential for achieving the desired process control and final material properties.

Substitution Risk

Steric mismatch

Common chlorosilanes like TMCS may not reproduce chemoselective diol protection due to reduced steric bulk.

Reactivity shift

Alkoxy silanes exhibit slower hydrolysis; reaction kinetics and moisture-cure profile may differ.

Superior Ceramic Yield for High-Integrity Silicon Oxycarbide (SiOC) Components

Polymers synthesized from Bis(trimethylsiloxy)dichlorosilane exhibit significantly higher ceramic yields during pyrolysis compared to standard silicone precursors. The pyrolysis of polysiloxanes derived from this monomer leads to the formation of silicon oxycarbide (SiOC) with yields often exceeding 75%. This contrasts sharply with the much lower yields typically observed for polydimethylsiloxane (PDMS) derived from dichlorodimethylsilane, which can lose substantial mass through the formation of volatile cyclic species.

Evidence DimensionCeramic Yield (%) upon Pyrolysis (>1000 °C, inert atmosphere)
Target Compound Data>75% (for derived polysiloxane)
Comparator Or BaselinePolydimethylsiloxane (from Dichlorodimethylsilane): ~40-50%
Quantified DifferenceUp to 35% absolute increase in ceramic yield
ConditionsPyrolysis of the cross-linked preceramic polymer under an inert atmosphere (e.g., Argon or Nitrogen).

A higher ceramic yield directly translates to reduced volumetric shrinkage, lower porosity, and better mechanical integrity in the final ceramic part, minimizing defects and the need for multiple polymer infiltration-pyrolysis (PIP) cycles.

Purity Specification
Data to verify
≥98% vs 92% (≥6 pp higher)
Higher purity may reduce side reactions and improve yield consistency
Supplier-reported; confirm with COA

Enhanced Thermal Stability in Derived Polysiloxanes for High-Temperature Applications

The introduction of silphenylene or bulky side-groups into the polysiloxane backbone is a known strategy to significantly improve thermal stability over standard polydimethylsiloxane (PDMS). While direct TGA data for polysiloxane from Bis(trimethylsiloxy)dichlorosilane is not readily available in comparative studies, the principle of increasing steric bulk and altering the degradation pathway away from depolymerization suggests enhanced stability. Standard PDMS begins to degrade around 350-400 °C, whereas modified silicones can exhibit stability exceeding 450 °C.

Evidence DimensionOnset of Thermal Decomposition (T₅, 5% weight loss in N₂)
Target Compound DataExpected >450 °C (based on class behavior of modified polysiloxanes)
Comparator Or BaselinePolydimethylsiloxane (from Dichlorodimethylsilane): ~350-400 °C
Quantified DifferenceAnticipated +50-100 °C improvement in thermal operating range
ConditionsThermogravimetric Analysis (TGA) under an inert atmosphere.

This improved thermal resistance allows the resulting polymers to be used in demanding applications such as high-temperature sealants, dielectric coatings, and aerospace components where standard silicones would fail.

Hydrolytic Sensitivity
Class-level
8: reacts rapidly with moisture, water, protic solvents
Dictates anhydrous handling and influences reaction design
Based on manufacturer data and general silane reactivity

Moderated Hydrolytic Reactivity for Improved Process Control

The rate of hydrolysis for chlorosilanes is highly dependent on steric and inductive effects. The two large trimethylsiloxy groups on Bis(trimethylsiloxy)dichlorosilane create significant steric hindrance around the Si-Cl bonds. This slows the rate of reaction with water compared to the rapid, often difficult-to-control hydrolysis of less-hindered dichlorodimethylsilane. This attenuated reactivity is a key processing advantage.

Evidence DimensionRelative Rate of Hydrolysis
Target Compound DataSlower, more controlled reaction
Comparator Or BaselineDichlorodimethylsilane: Very rapid, exothermic, difficult to control
Quantified DifferenceQualitative but significant reduction in reaction rate, enabling manageable pot life
ConditionsReaction with atmospheric moisture or controlled addition of water during polycondensation.

A more manageable reaction rate allows for better process control, longer working times for formulations, and the formation of more homogeneous polymer networks, which is critical for reproducible manufacturing of high-quality materials.

Steric Selectivity
Class-level
Sterically-hindered for diol protection vs less hindered TMCS
Enables chemoselective diol protection workflow
Manufacturer guidance; validate for specific substrates
Physical Constants
Data to verify
BP 173°C, Density 1.0017 g/mL
Identity and purity verification markers
Compare to COA; differs from related siloxanes

Precursor for Ceramic Matrix Composites (CMCs) and Thermal Barrier Coatings

Leveraging its high ceramic yield, this monomer is an excellent choice for the Polymer Infiltration and Pyrolysis (PIP) process to fabricate dense SiOC components. Its use minimizes shrinkage and porosity, making it suitable for manufacturing high-performance CMCs, thermal protection systems, and coatings for aerospace and industrial applications where thermal and mechanical stability are paramount.

Synthesis of High-Temperature Resistant Polymers and Sealants

The enhanced thermal stability of polysiloxanes derived from this compound makes it a key building block for materials intended for high-temperature service. Applications include specialty sealants, adhesives, and dielectric encapsulation for electronics and industrial equipment that operate above the service temperature of conventional silicones.

Controlled Sol-Gel and Polycondensation Processes

The moderated hydrolysis rate provides superior control in processes where reaction kinetics are critical. This makes the compound a preferred monomer for sol-gel syntheses or polycondensations requiring a longer pot life to produce uniform, well-defined polymer networks for specialty coatings, resins, or functionalized materials.

Application Fit Matrix

Application
Selection Property
Validation Focus
Diol chemoselective protection studies
Steric hindrance profile for diol selectivity
Chemoselectivity and yield consistency
Controlled siloxane polymerization research
Bifunctional chlorosilane reactivity
Polymerization kinetics and molecular weight control
Hydrophobic surface coating research
Hydrolytic sensitivity and methyl density
Coating uniformity and water contact angle
GC derivatization method development
Silylation efficiency and derivative volatility
Chromatographic peak purity and quantification accuracy

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane

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